3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione core, and substituted phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-hydroxyphenyl)piperazine. This can be achieved through the reaction of 4-hydroxyaniline with piperazine under controlled conditions.
Synthesis of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is synthesized separately, often starting from a suitable dione precursor.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrrolidine-2,5-dione core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or antipsychotic effects due to its structural similarity to known pharmacophores.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the pyrrolidine-2,5-dione core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)piperazine: Shares the piperazine and hydroxyphenyl moieties.
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Contains the pyrrolidine-2,5-dione core and methoxyphenyl group.
3-(4-Phenylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar core structure with different substituents.
Uniqueness
3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl rings, along with the piperazine and pyrrolidine-2,5-dione cores, provides a distinct profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-8-4-16(5-9-18)24-20(26)14-19(21(24)27)23-12-10-22(11-13-23)15-2-6-17(25)7-3-15/h2-9,19,25H,10-14H2,1H3 |
InChI Key |
SLOHFBRXYSFLPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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